5-amino-2-fluoro-N-(oxan-4-yl)benzamide
Description
5-Amino-2-fluoro-N-(oxan-4-yl)benzamide is a benzamide derivative characterized by a fluorine atom at the 2-position of the benzene ring, an amino group at the 5-position, and a tetrahydropyran (oxan-4-yl) substituent on the benzamide’s nitrogen. This structure combines electron-withdrawing (fluoro) and electron-donating (amino) groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
5-amino-2-fluoro-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-2-1-8(14)7-10(11)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOADNQRDINYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-N-(oxan-4-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and tetrahydropyran.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with a suitable protecting group to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with tetrahydropyran under specific conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-fluoro-N-(oxan-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-2-fluoro-N-(oxan-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-2-fluoro-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Binding Interactions and Target Selectivity
- GK Protein Binding: Docking studies of 3,5-disubstituted benzamides (e.g., compound 5b) revealed H-bond interactions between the benzamide NH and Arg63 (2.8–3.0 Å distances). The oxan-4-yl group in the target compound could mimic such interactions via its ether oxygen .
- Hyaluronidase Inhibition: N-Benzyl-substituted benzamides with halogenation at position 2 (e.g., α-fluoro benzyl) showed superior activity compared to position 3 analogs. The 2-fluoro substituent in the target compound may similarly enhance binding to hyaluronidase or related enzymes .
Therapeutic Potential and Pharmacological Profiles
- The oxan-4-yl group in the target compound could improve solubility compared to aromatic aminoindane moieties .
- Anti-Inflammatory Activity: Oxadiazole benzamides with nitro or chloro substituents (e.g., C7, 4-nitro) showed activity dependent on substituent position. The amino group in the target compound may act as a hydrogen-bond donor, akin to nitro groups in C7 .
Data Tables
Table 1: Structural and Activity Comparison of Selected Benzamides
Table 2: Impact of Substituent Position on Activity
Key Contrasts and Limitations
- Contradictory Substituent Effects: While long acyl chains improved PCAF HAT inhibition in one study , oxadiazole benzamides showed position-dependent activity unrelated to chain length . This highlights the context-dependent role of substituents.
- Lack of Direct Data: Limited evidence explicitly evaluates this compound. Comparisons rely on structural analogs, necessitating further experimental validation.
Biological Activity
5-Amino-2-fluoro-N-(oxan-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Fluorine Atom : Enhances lipophilicity and binding affinity to targets.
- Oxan-4-yl Group : Provides structural rigidity and potential for interaction with biological targets.
- Amino Group : May participate in hydrogen bonding, influencing solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom and oxan group enhance its binding affinity, potentially allowing it to act as an enzyme inhibitor or modulator of receptor function.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
2. Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial effects against various pathogens. For instance, benzamide derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess such properties.
3. Anti-inflammatory Effects
Benzamide derivatives are often studied for their anti-inflammatory properties, which could be relevant for treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study on a related benzamide compound demonstrated an IC50 value of approximately 15 µM against HCT116 colon cancer cells, indicating significant cytotoxicity. The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In a comparative study, a structural analog of this compound exhibited an MIC of 0.625 mg/mL against Klebsiella pneumoniae, showcasing its potential as an antimicrobial agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
